
Introduction: A Versatile Halogenated Building
Block

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 3-bromo-2-fluorobenzoate

Cat. No.: B1370161 Get Quote

Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a substituted aromatic ester that

has garnered significant attention as a versatile building block in organic synthesis.[1] Its

structure, featuring a trifunctionalized benzene ring with bromine, fluorine, and methyl ester

groups, offers multiple reaction sites. This unique arrangement makes it an ideal precursor for

constructing complex molecular architectures, particularly in the pharmaceutical and

agrochemical industries.[1][2][3]

The presence of both bromine and fluorine atoms on the aromatic ring enhances its utility. The

bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, while

the fluorine atom can significantly influence the physicochemical and biological properties of

the final molecule, often improving metabolic stability and binding affinity.[1][4] Notably, this

compound is a key intermediate in the synthesis of selective BRAF inhibitors, which are used in

targeted cancer therapies.[5]

Physicochemical and Safety Profile
The physical properties of Methyl 3-bromo-2-fluorobenzoate are well-defined, ensuring its

reliable performance in various chemical transformations. Purity levels are typically high (≥98-

99%), making it suitable for sensitive synthetic applications.[1][5][6]

Table 1: Physicochemical Properties
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Property Value References

CAS Number 206551-41-9 [1][6][7]

Molecular Formula C₈H₆BrFO₂ [1][6][7][8]

Molecular Weight 233.03 g/mol [1][9][10]

Appearance
White to pale yellow solid,

powder, or lump
[1][3][5]

Melting Point 35 - 39 °C [5][7][8][11]

Boiling Point ~255.4 °C at 760 mmHg [1][7]

Density ~1.578 g/cm³ [1][7]

Flash Point ~108.3 °C [1][7]

Solubility Soluble in methanol [7][11]

Refractive Index ~1.531 [1][7]

Safety and Handling:

Proper handling is crucial due to the compound's potential hazards. It should be stored in a dry,

well-sealed container at room temperature.[6][7][11]

Table 2: GHS Safety Information

Identifier Information References

Signal Word Warning [6][11]

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

[6][11]

Precautionary Statements
P261, P280, P302+P352,

P305+P351+P338
[6][11]
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Synthesis: Esterification of 3-bromo-2-fluorobenzoic
Acid
The most common and efficient synthesis of Methyl 3-bromo-2-fluorobenzoate involves the

esterification of its corresponding carboxylic acid precursor, 3-bromo-2-fluorobenzoic acid. The

following protocol is a self-validating system, where reaction completion can be monitored by

Thin Layer Chromatography (TLC).

Experimental Protocol: Methyl Esterification

Reagent Preparation: To a 100 mL round-bottom flask, add 3-bromo-2-fluorobenzoic acid

(1.0 eq), potassium carbonate (K₂CO₃, ~1.0 eq), and anhydrous N,N-dimethylformamide

(DMF).[12]

Reaction Initiation: Slowly add iodomethane (CH₃I, ~1.0 eq) to the stirring mixture at room

temperature.[12]

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 16

hours.[12] Monitor the consumption of the starting carboxylic acid using TLC (e.g., with a 3:1

Hexanes:Ethyl Acetate mobile phase). The disappearance of the acid spot and the

appearance of a new, less polar spot indicates product formation.

Workup and Isolation: Upon completion, filter the reaction mixture to remove the inorganic

salts. Concentrate the filtrate under reduced pressure to remove the DMF.[12]

Purification: Dissolve the crude residue in ethyl acetate, filter again if necessary, and

concentrate under reduced pressure. The resulting product can often be used without further

purification, or it can be purified by column chromatography on silica gel if required.[12]

Causality and Experimental Choices:

Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the

carboxylic acid. This forms the carboxylate anion, a much more potent nucleophile than the

neutral carboxylic acid, which is essential for the subsequent reaction with the electrophile.

Electrophile (CH₃I): Iodomethane is an excellent methylating agent for the Sₙ2 reaction. The

iodide is a superb leaving group, facilitating a rapid and clean reaction with the carboxylate
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nucleophile.

Solvent (DMF): DMF is a polar aprotic solvent. It effectively dissolves the ionic intermediates

(carboxylate salt) while not participating in the reaction itself. Its aprotic nature ensures that

the nucleophilicity of the carboxylate anion is maximized.

Diagram 1: Synthesis Workflow
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Caption: Workflow for the synthesis of Methyl 3-bromo-2-fluorobenzoate.

Structural Elucidation: A Spectroscopic Perspective
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While specific spectra are proprietary to manufacturers, the structure of Methyl 3-bromo-2-
fluorobenzoate can be unequivocally confirmed using standard spectroscopic techniques. The

following are the expected spectral characteristics based on its molecular structure and

established principles.

Table 3: Predicted Spectroscopic Data
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Technique Feature
Expected Chemical
Shift / Frequency

Rationale

¹H NMR -OCH₃ (singlet) ~3.9 ppm
Typical range for ester

methyl protons.

Aromatic H

(multiplets)
7.2 - 8.0 ppm

Protons on an

electron-deficient

aromatic ring, split by

neighboring protons

and fluorine.

¹³C NMR C=O (ester) ~164 ppm

Characteristic

carbonyl carbon of an

aromatic ester.

Ar-C-F
158 - 162 ppm

(doublet)

Carbon directly

attached to fluorine,

showing a large ¹JCF

coupling constant.

Ar-C-Br ~115 ppm

Carbon attached to

bromine, shielded

relative to other

aromatic carbons.

-OCH₃ ~52 ppm
Typical shift for an

ester methyl carbon.

IR C=O Stretch 1720 - 1740 cm⁻¹

Strong, sharp

absorption

characteristic of an

ester carbonyl group.

C-O Stretch 1250 - 1300 cm⁻¹
Strong absorption for

the ester C-O bond.

C-F Stretch 1000 - 1100 cm⁻¹

Characteristic

absorption for an aryl-

fluorine bond.
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Mass Spec Molecular Ion (M⁺) m/z 232 & 234

Shows a characteristic

isotopic pattern for

bromine (⁷⁹Br and

⁸¹Br) with a ~1:1

intensity ratio.

Reactivity and Applications in Drug Discovery
The synthetic value of Methyl 3-bromo-2-fluorobenzoate stems from its distinct reactive sites,

which can be addressed selectively to build molecular complexity.

Aromatic Ring: The electron-withdrawing nature of the substituents makes the ring amenable

to nucleophilic aromatic substitution (SₙAr), although this is less common than

transformations at the bromine site.

Bromine Atom: This is the most versatile functional group for synthetic elaboration. It readily

participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki,

Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This allows for the facile

formation of C-C, C-N, and C-O bonds, enabling the connection of this building block to other

fragments of a target molecule.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which

can then be used for amide bond formation or other derivatizations. It can also be reduced to

a primary alcohol.

Diagram 2: Reactivity Map
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Key Transformations
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Caption: Key reaction pathways for Methyl 3-bromo-2-fluorobenzoate.

A prime example of its application is in the synthesis of Dabrafenib, a potent and selective

inhibitor of mutated BRAF kinase. The core structure of the drug is assembled using this

intermediate, highlighting its importance in accessing complex, biologically active molecules.[5]

Conclusion
Methyl 3-bromo-2-fluorobenzoate is more than a simple chemical; it is an enabling tool for

innovation in chemical synthesis. Its well-defined physical properties, straightforward synthesis,

and, most importantly, its versatile reactivity make it an indispensable resource for researchers

in drug discovery and materials science. Understanding its core characteristics and the

principles behind its application allows scientists to strategically incorporate it into synthetic

designs to accelerate the development of novel and impactful molecules.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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